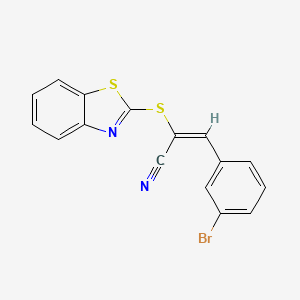![molecular formula C15H21NO2 B5265721 3,4-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5265721.png)
3,4-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide, also known as TFEA, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFEA is a synthetic compound that is primarily used as a research tool to investigate the mechanisms of action of various biological processes. In
作用机制
The mechanism of action of 3,4-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein that is involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. Additionally, this compound has been shown to have anti-oxidant properties, which may help to protect cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of 3,4-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide is its versatility as a research tool. It can be used to investigate a wide range of biological processes and has been shown to have a wide range of biological activities. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective research tool.
One of the main limitations of this compound is its potential toxicity. While this compound has been shown to have anti-tumor properties, it can also be toxic to normal cells at high concentrations. Additionally, this compound has not been extensively studied in vivo, so its potential side effects and toxicity in living organisms are not well understood.
未来方向
There are several potential future directions for research on 3,4-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects and toxicity. Finally, this compound could be used as a research tool to investigate the role of various enzymes and proteins in biological processes.
合成方法
The synthesis of 3,4-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide involves a multi-step process that starts with the reaction of 3,4-dimethylbenzoyl chloride with 1,2,3,4-tetrahydro-2-furanmethanol. The resulting product is then treated with ammonia to form this compound. The final product is purified through a series of recrystallization and chromatography steps to obtain a high purity this compound.
科学研究应用
3,4-dimethyl-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been used as a research tool to investigate the mechanisms of action of various biological processes, such as cell signaling, gene expression, and protein synthesis.
属性
IUPAC Name |
3,4-dimethyl-N-[1-(oxolan-2-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-10-6-7-13(9-11(10)2)15(17)16-12(3)14-5-4-8-18-14/h6-7,9,12,14H,4-5,8H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPBKIILYPSVTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C)C2CCCO2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![ethyl (2-{[1-(2-fluorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}phenoxy)acetate](/img/structure/B5265642.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5265645.png)
![3-biphenyl-4-yl-5-(1,4-dioxan-2-ylcarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5265653.png)

![N-[1-(2-thienylcarbonyl)piperidin-3-yl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5265661.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5265675.png)

![4-(4-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5265685.png)
![N'-[3-(allyloxy)benzylidene]-6-bromo-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5265692.png)
![3-[(4-nitrophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5265706.png)
![2-{3-[2-amino-3-cyano-6-(3,5-dimethyl-1H-pyrazol-4-yl)pyridin-4-yl]phenoxy}acetamide](/img/structure/B5265707.png)

![1-[(2,5-dimethylphenyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B5265725.png)

